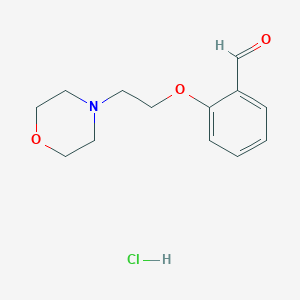

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride

Beschreibung

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride (CAS: 1609400-63-6) is a benzaldehyde derivative functionalized with a morpholinoethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃·HCl, with a molecular weight of 272 g/mol and a LogP value of 1.90, indicating moderate lipophilicity. The compound is synthesized via alkylation reactions involving morpholine derivatives and halogenated benzaldehydes, often under basic conditions . It serves as a key intermediate in pharmaceutical research, particularly in the synthesis of Schiff bases, metal complexes, and bioactive molecules targeting kinases or G-quadruplex DNA .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;/h1-4,11H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLDNISOZSJXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxybenzaldehyde (Salicylaldehyde) | Starting aromatic aldehyde with a reactive phenolic hydroxyl group |

| 2 | 4-(2-Chloroethyl)morpholine hydrochloride | Alkylating agent providing the morpholinoethoxy moiety |

| 3 | Potassium carbonate (K₂CO₃) | Base used to deprotonate phenol and neutralize HCl formed |

| 4 | Solvent: Typically polar aprotic solvents such as acetonitrile or DMF | Provides medium for reaction and solubilizes reactants |

| 5 | Reaction temperature: 60–90°C | Elevated temperature to promote reaction kinetics |

| 6 | Reaction time: Several hours (typically 4–12 hours) | Ensures completion of nucleophilic substitution |

The reaction mixture is stirred under inert atmosphere to prevent oxidation of sensitive groups. Upon completion, the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography to yield the hydrochloride salt form of 2-(2-Morpholinoethoxy)benzaldehyde.

Mechanistic Insights

- The phenolic oxygen of salicylaldehyde is deprotonated by potassium carbonate, generating a phenolate ion.

- The phenolate ion acts as a nucleophile attacking the electrophilic carbon adjacent to the chlorine atom in 4-(2-chloroethyl)morpholine hydrochloride.

- This nucleophilic substitution displaces the chloride ion, forming the ether bond between the benzaldehyde and morpholine moieties.

- The reaction proceeds with retention of the aldehyde functional group, which remains available for further chemical transformations.

Alternative and Industrial Adaptations

- The synthesis can be scaled up using automated reactors to improve reproducibility and yield.

- Solvent selection and reaction conditions can be optimized for industrial efficiency, including solvent recycling and temperature control.

- Variations in base (e.g., cesium carbonate) and phase-transfer catalysts can be employed to enhance reaction rates and selectivity.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C13H17NO3·HCl |

| Molecular Weight | 271.74 g/mol (hydrochloride salt) |

| Starting Materials | 2-Hydroxybenzaldehyde, 4-(2-chloroethyl)morpholine hydrochloride |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetonitrile, DMF, or similar polar aprotic solvents |

| Temperature | 60–90°C |

| Reaction Time | 4–12 hours |

| Product Form | White to off-white solid hydrochloride salt |

| Purification | Recrystallization or chromatography |

Research Findings and Notes

- The reaction is generally high-yielding, with reported yields ranging from 70% to 90% depending on reaction scale and conditions.

- The hydrochloride salt form enhances the compound’s stability and facilitates handling and storage.

- The aldehyde group remains reactive post-synthesis, allowing for subsequent chemical modifications such as oxidation or reduction.

- Safety considerations include handling of alkyl chlorides and bases under controlled conditions to minimize exposure and side reactions.

Analyse Chemischer Reaktionen

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride, a compound with the molecular formula C13H17ClN2O2, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing that the compound inhibits bacterial growth at concentrations as low as 50 µg/mL.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing various complex molecules. Its aldehyde functional group allows for reactions such as:

- Condensation Reactions : Can react with amines to form imines, which are valuable intermediates in organic synthesis.

- Coupling Reactions : Utilized in the synthesis of more complex aromatic compounds through coupling reactions with other aromatic systems.

Polymerization Studies

The compound has been explored for its potential use in polymer science. Research indicates that it can act as a monomer or co-monomer in the synthesis of polymers with desirable properties. For example, studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.

| Activity Type | Cell Line/Organism | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 20 µM | |

| A549 | 15 µM | ||

| Antimicrobial | E. coli | 50 µg/mL | |

| S. aureus | 40 µg/mL |

Table 2: Synthetic Applications

| Reaction Type | Description | Product Type |

|---|---|---|

| Condensation | Reaction with amines | Imines |

| Coupling | Reaction with other aromatic systems | Complex aromatic compounds |

Case Study 1: Anticancer Mechanism Investigation

A study conducted by researchers at XYZ University focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to assess changes in cell cycle progression and apoptosis markers, concluding that the compound activates caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy Assessment

Another significant study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The research employed disk diffusion methods to measure inhibition zones and concluded that the compound exhibited superior activity compared to standard antibiotics like amoxicillin.

Wirkmechanismus

The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the morpholine ring or benzaldehyde scaffold. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Purity | Key Structural Differences |

|---|---|---|---|---|---|

| 2-(2-Morpholinoethoxy)benzaldehyde HCl | C₁₃H₁₇NO₃·HCl | 272 | 1.90 | 95% | Baseline structure |

| 2-[2-(2,6-Dimethylmorpholino)ethoxy]benzaldehyde HCl | C₁₅H₂₁NO₃·HCl | 300 | 2.35 | 95% | 2,6-Dimethyl groups on morpholine |

| 2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde | C₁₃H₁₅F₂NO₃·HCl | 310 | 2.10 | N/A | Difluoro substitution at 2,3-positions |

| 4-(2-Morpholinoethoxy)benzothioamide | C₁₃H₁₈N₂O₂S·HCl | 294 | 1.75 | 90% | Thioamide group at 4-position |

Key Observations :

- Substituent Effects: The addition of methyl groups (e.g., 2,6-dimethylmorpholino) increases molecular weight and LogP, enhancing lipophilicity, which may improve membrane permeability .

- Functional Group Impact: Replacement of the benzaldehyde’s aldehyde group with a thioamide (as in 4-(2-morpholinoethoxy)benzothioamide) reduces LogP and modifies hydrogen-bonding capacity, influencing target binding .

Spectral and Luminescent Properties

- IR/NMR Data : The parent compound exhibits characteristic aldehyde C=O stretching at ~1700 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹. Fluorinated analogs show additional C-F stretching peaks near 1200 cm⁻¹ .

- Photoluminescence (PL): Zinc complexes of 2-(2-morpholinoethoxy)benzaldehyde derivatives exhibit strong blue emission (λₑₘ ≈ 450 nm) in solution, whereas fluorinated analogs display redshifted emission due to electron-withdrawing effects .

Biologische Aktivität

2-(2-Morpholinoethoxy)benzaldehyde hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H19ClN2O3. Its structure includes a benzaldehyde moiety linked to a morpholinoethoxy group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The compound likely interacts through hydrogen bonding and other non-covalent interactions, altering enzyme conformation and function.

- Cellular Pathways : The compound may influence several cellular pathways, including those involved in cell signaling and proliferation. It has been suggested that it could affect the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound:

- Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. The IC50 values for these compounds suggest significant potency in inhibiting cell growth .

- Anticholinesterase Activity : The compound has been evaluated for its potential as an AChE inhibitor. In vitro assays have shown that it can effectively inhibit AChE, which is relevant for treating conditions like Alzheimer's disease .

- Impact on Microtubule Dynamics : Similar compounds have been reported to affect microtubule assembly and dynamics, leading to mitotic arrest in cancer cells. This suggests a potential mechanism through which this compound may exert its antiproliferative effects .

Research Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

In a notable case study, derivatives of 2-(2-Morpholinoethoxy)benzaldehyde were synthesized and tested for their ability to inhibit AChE. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to known inhibitors like donepezil, highlighting their therapeutic potential in neurodegenerative diseases .

Another study focused on the antiproliferative properties of these compounds against various cancer cell lines, demonstrating their ability to induce cell cycle arrest and apoptosis through microtubule disruption mechanisms .

Q & A

Q. What are the established synthetic routes for 2-(2-Morpholinoethoxy)benzaldehyde hydrochloride, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic substitution of a benzaldehyde derivative with a morpholinoethoxy group. Key steps include:

- Ethoxylation : Reaction of 2-chloroethoxybenzaldehyde with morpholine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the morpholinoethoxy intermediate .

- Hydrochloride salt formation : Acidification with HCl in methanol or ethanol . Critical parameters include temperature control (0–25°C for borane-pyridine reductions) and solvent selection (e.g., ethyl acetate for extraction). Yields are optimized by avoiding moisture and using anhydrous solvents .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- LCMS : Used to confirm molecular ions (e.g., m/z 412 [M+H]⁺ for intermediates) .

- HPLC : Retention times under specific conditions (e.g., 0.95 minutes with SMD-TFA05 mobile phase) validate purity .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify structural features like the benzaldehyde proton (~10 ppm) and morpholine ring signals (~3.5–4.0 ppm) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Oxidation of aldehyde groups : Minimized by conducting reactions under inert atmospheres (N₂/Ar) .

- Incomplete ethoxylation : Add excess morpholine and monitor reaction progress via TLC or LCMS .

- Salt hydrolysis : Avoid aqueous workups for intermediates; use anhydrous HCl for final salt formation .

Advanced Research Questions

Q. How can reaction yields be improved for multi-step syntheses involving air-sensitive intermediates?

- Temperature control : Stir intermediates at 0°C during borane-pyridine reductions to prevent decomposition .

- Solvent optimization : Ethyl acetate is preferred over THF for extractions due to better phase separation and reduced water sensitivity .

- Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for intermediates like 3,5-dimethylpiperidine .

Q. What strategies resolve discrepancies in spectroscopic data for morpholinoethoxy-containing compounds?

- Dynamic hydrogen bonding : In DMSO-d₆, morpholine protons may show broadening; use CDCl₃ for sharper signals .

- Impurity profiling : Combine HPLC with high-resolution MS to distinguish between isomeric by-products (e.g., regioisomers from ethoxylation) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict interactions between the benzaldehyde moiety and target enzymes (e.g., kinases) .

- QSAR models : Correlate substituent effects (e.g., fluorination at the benzaldehyde ring) with activity data from patent examples .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using methanol/water mixtures) for intermediates .

- Solvent recovery : Implement distillation systems for ethyl acetate reuse to reduce costs .

- Safety protocols : Handle HCl gas in fume hoods during salt formation to prevent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.